molecular formula C11H10S B1637118 3-(3-Methylphenyl)thiophene

3-(3-Methylphenyl)thiophene

Cat. No.: B1637118
M. Wt: 174.26 g/mol
InChI Key: SQYZCCOIYFJDNY-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)thiophene is a useful research compound. Its molecular formula is C11H10S and its molecular weight is 174.26 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-methylphenyl)thiophene, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis often involves Grignard reactions. For example, reacting 3-methylthiophene with iso-propylmagnesium chloride in THF under nitrogen, followed by quenching with DMF or benzaldehyde, yields derivatives with ~67–80% efficiency. Temperature control (<30°C during reagent addition) and solvent selection (e.g., 2-MeTHF outperforms Et₂O or THF in safety and environmental impact) are critical for reproducibility .
  • Data : Flash chromatography (7:3 hexane-MTBE) and HPLC traces confirm purity, while NMR and IR spectra validate structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

  • Methodology : Use a combination of spectroscopic and computational tools:

  • NMR/IR : Assign peaks for methyl, thiophene, and aryl protons (e.g., 1H NMR: δ 2.35 ppm for CH₃; IR: C=O stretches at ~1700 cm⁻¹) .
  • X-ray crystallography : Resolve dihedral angles between thiophene and methylphenyl rings (e.g., 83.3° in the crystal lattice) and detect disorder in methyl groups .
  • TD-DFT calculations : Predict UV-vis absorption spectra and frontier molecular orbitals (FMOs) to correlate with optoelectronic behavior .

Q. What solvent systems are most effective for Grignard reactions involving thiophene derivatives?

  • Methodology : Comparative studies show 2-methyltetrahydrofuran (2-MeTHF) enhances reaction efficiency and safety compared to traditional solvents like THF or Et₂O. Hybrid systems (e.g., 2-MeTHF with diglyme) further broaden solvent compatibility .

Advanced Research Questions

Q. How do electronic substituent effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ catalysts with aryl boronic acids in toluene (130°C) to functionalize the thiophene ring. Monitor regioselectivity via HPLC and NMR .
  • Electrochemical analysis : Cyclic voltammetry reveals oxidation potentials linked to the electron-donating methyl group, which stabilizes radical intermediates .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodology :

  • Systematic screening : Vary initiators (e.g., DIBAL-H vs. TMP) and solvents to identify optimal conditions. For example, iso-propylmagnesium chloride in 2-MeTHF increases yields by 15–20% compared to THF .
  • Kinetic studies : Use in situ FTIR or Raman spectroscopy to track intermediate formation and side reactions .

Q. How can computational methods enhance the design of this compound-based materials?

  • Methodology :

  • DFT calculations : Optimize geometries (B3LYP/6-31G* level) and simulate UV-vis spectra to predict optoelectronic properties. Compare with experimental data to validate models .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O) in crystal structures to guide material design for organic electronics .

Properties

Molecular Formula

C11H10S

Molecular Weight

174.26 g/mol

IUPAC Name

3-(3-methylphenyl)thiophene

InChI

InChI=1S/C11H10S/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-8H,1H3

InChI Key

SQYZCCOIYFJDNY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CSC=C2

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC=C2

Origin of Product

United States

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